molecular formula C15H11NO2 B186251 3,4-diphenyl-2H-1,2-oxazol-5-one CAS No. 63954-97-2

3,4-diphenyl-2H-1,2-oxazol-5-one

Cat. No.: B186251
CAS No.: 63954-97-2
M. Wt: 237.25 g/mol
InChI Key: KZWBGELYVCMLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-diphenyl-2H-1,2-oxazol-5-one is an organic compound belonging to the oxazole family. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is known for its stability and unique aromatic properties, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

3,4-diphenyl-2H-1,2-oxazol-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism by which 3,4-diphenyl-2H-1,2-oxazol-5-one exerts its effects involves interactions with various molecular targets and pathways. Its aromatic structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-diphenyl-2H-1,2-oxazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other oxazole derivatives may not be suitable .

Properties

CAS No.

63954-97-2

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3,4-diphenyl-2H-1,2-oxazol-5-one

InChI

InChI=1S/C15H11NO2/c17-15-13(11-7-3-1-4-8-11)14(16-18-15)12-9-5-2-6-10-12/h1-10,16H

InChI Key

KZWBGELYVCMLRK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(NOC2=O)C3=CC=CC=C3

63954-97-2

solubility

35 [ug/mL]

Origin of Product

United States

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